![molecular formula C21H21ClFN3O2 B2709847 N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574577-04-0](/img/structure/B2709847.png)
N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is related to the quinazoline family of compounds, which are nitrogen-containing heterocyclic compounds . Quinazoline derivatives have a wide range of biological properties and are used in many pharmaceutical applications .
Molecular Structure Analysis
Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The specific molecular structure of “this compound” would depend on the positions of the various substituents on the quinazoline core .Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
Research indicates that quinazoline derivatives, closely related to the chemical structure of N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have shown significant inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR). These compounds, particularly those with substitutions on the quinazoline and pyrido[2,1-b]quinazoline rings, have demonstrated potent inhibitory effects on EGFR autophosphorylation in cell-based assays, suggesting potential therapeutic applications in cancer treatment (Rewcastle et al., 1996).
Radiolabeled Compounds for Imaging
Quinazoline derivatives have been explored as potential biomarkers for EGFR-tyrosine kinase imaging, with specific focus on radiolabeling techniques using technetium-99m. These studies aim to develop non-invasive imaging agents that can accurately target and visualize EGFR-expressing tumors, thereby improving cancer diagnosis and treatment monitoring (Fernandes et al., 2008).
Platelet Activating Factor Antagonists
Research on pyrido[2,1-b]quinazolinecarboxamide derivatives has identified their potential as platelet activating factor (PAF) antagonists. These compounds have shown efficacy in inhibiting PAF-induced effects in vitro and in vivo, suggesting possible applications in treating inflammatory conditions and cardiovascular diseases (Tilley et al., 1988).
Antimicrobial Agents
Novel fluorine-containing quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds represent a promising class of antimicrobial agents with potential applications in treating infectious diseases (Desai et al., 2013).
Novel Inhibitors of ATM Kinase
A new series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from high-throughput screening hits, exhibit potent inhibitory activity against ATM kinase, making them potential candidates for cancer therapy, particularly in combination with DNA damage-inducing agents (Degorce et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound: acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The action of This compound affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts the downstream signaling pathways that lead to cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of This compound Similar compounds like gefitinib are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of This compound ’s action result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and may help prevent tumor recurrence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the pH of the tumor microenvironment can affect the drug’s solubility and therefore its bioavailability . Additionally, factors such as the presence of other medications, the patient’s overall health status, and genetic variations can also influence the drug’s efficacy and potential side effects .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-2-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYKFMDDWHBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
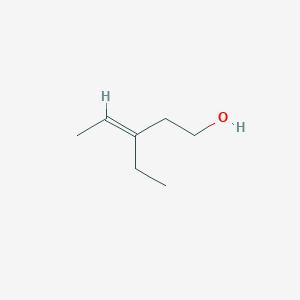
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2709772.png)
![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)
![3-[(Oxiran-2-yl)methyl]oxolan-3-ol](/img/structure/B2709774.png)
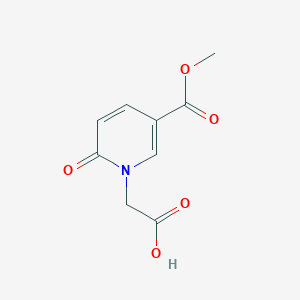
![4-chloro-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2709776.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
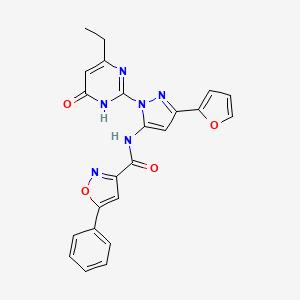
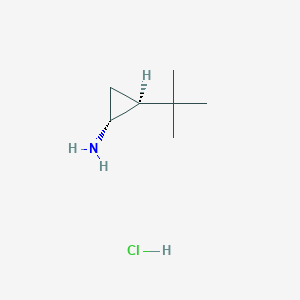
![N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
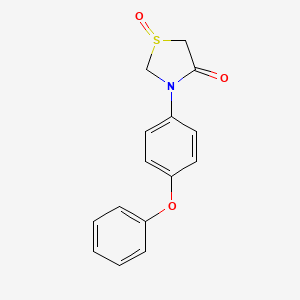
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
